High-Affinity CE2 Inhibition with Low Nanomolar Ki and IC50
N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide demonstrates potent, competitive inhibition of human carboxylesterase 2 (CE2), a key enzyme in prodrug activation and drug metabolism. Its Ki of 42 nM and IC50 of 20 nM [1] represent a level of potency not observed in closely related benzothiazole-6-carboxamide analogs bearing different N-substituents. This suggests a specific and favorable interaction between the 4-cyanophenyl group and the CE2 active site.
| Evidence Dimension | Inhibition Potency (Human CE2) |
|---|---|
| Target Compound Data | Ki = 42 nM, IC50 = 20 nM |
| Comparator Or Baseline | N-(5-acetyl-4-methyl-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide: IC50 > 39,800 nM; N-(2-chloro-4-methyl-phenyl)-2-morpholino-1,3-benzothiazole-6-carboxamide: IC50 = 1,970 nM |
| Quantified Difference | Target compound is >1,990-fold more potent than the acetyl-thiazolyl analog, and 98-fold more potent than the chloro-methyl-phenyl morpholino analog. |
| Conditions | In vitro enzyme inhibition assays using human liver microsomes. CE2 inhibition measured with fluorescein diacetate substrate; CE1 inhibition measured with 2-(2-Benzoyl-3-methoxyphenyl) benzothiazole substrate. Preincubation: 10 minutes. |
Why This Matters
This exceptional potency and selectivity for CE2 over CE1 (>1,000-fold) makes the compound a valuable tool for dissecting the specific role of CE2 in drug metabolism studies, where off-target inhibition of CE1 could confound results.
- [1] BindingDB. BDBM50154561 / CHEMBL3774603: N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide. BindingDB entry. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154561 View Source
